molecular formula C9H20O B13604817 3-Ethyl-2,2-dimethylpentan-1-ol CAS No. 66793-95-1

3-Ethyl-2,2-dimethylpentan-1-ol

Cat. No.: B13604817
CAS No.: 66793-95-1
M. Wt: 144.25 g/mol
InChI Key: HEQYMZTUSVDQBW-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethylpentan-1-ol is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is a primary alcohol, meaning the carbon atom bearing the hydroxyl group is attached to only one other carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2,2-dimethylpentan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-Ethyl-2,2-dimethylpentanal (aldehyde) or 3-Ethyl-2,2-dimethylpentanoic acid (carboxylic acid).

    Reduction: 3-Ethyl-2,2-dimethylpentane (alkane).

    Substitution: 3-Ethyl-2,2-dimethylpentyl chloride (chloride).

Scientific Research Applications

3-Ethyl-2,2-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical processes.

Comparison with Similar Compounds

3-Ethyl-2,2-dimethylpentan-1-ol can be compared with other similar compounds, such as:

    2,2-Dimethylpentan-1-ol: Lacks the ethyl group at the third position.

    3-Methyl-2,2-dimethylpentan-1-ol: Has a methyl group instead of an ethyl group at the third position.

    2,2-Dimethylhexan-1-ol: Has a different carbon chain length.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its physical and chemical properties, as well as its reactivity in various applications.

Properties

CAS No.

66793-95-1

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-2,2-dimethylpentan-1-ol

InChI

InChI=1S/C9H20O/c1-5-8(6-2)9(3,4)7-10/h8,10H,5-7H2,1-4H3

InChI Key

HEQYMZTUSVDQBW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(C)CO

Origin of Product

United States

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